(S)-(-)-5-fluorowillardiine
Overview
Description
Preparation Methods
Fluoro-Willardiine is synthesized from the nitrogenous base uracil, which is found in RNA . The specific reaction conditions and industrial production methods for Fluoro-Willardiine are not widely documented, but it is known that the compound exists as two distinct isomers: (2R) or D and (2S) or L .
Chemical Reactions Analysis
Fluoro-Willardiine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Fluoro-Willardiine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the structure and function of ionotropic glutamate receptors, which are important for synaptic transmission in the brain . In biology, Fluoro-Willardiine is used to investigate the role of AMPA receptors in various physiological and pathological processes, including learning and memory, neurodegeneration, and epilepsy . In medicine, the compound is used to evaluate the effects of potential therapeutic agents that target AMPA receptors . Additionally, radiolabeled Fluoro-Willardiine has been used to study the distribution of ionotropic glutamate receptors in rodent brains .
Mechanism of Action
Fluoro-Willardiine exerts its effects by selectively binding to and activating AMPA receptors, which are a type of ionotropic glutamate receptor . The activation of these receptors leads to the influx of sodium ions into the neuron, resulting in depolarization and the generation of an excitatory postsynaptic potential . The fluorine substituent at the 5-position of the uracil ring enhances the compound’s affinity for the AMPA receptor, making it a potent agonist . The molecular targets and pathways involved in the action of Fluoro-Willardiine include the AMPA receptor subunits and the downstream signaling pathways that are activated upon receptor activation .
Comparison with Similar Compounds
Fluoro-Willardiine is structurally similar to other willardiine analogues, such as willardiine itself and 5-Bromowillardiine . These compounds also act as agonists for the AMPA and kainate receptors, but they differ in their binding affinities and selectivities . For example, 5-Bromowillardiine has a higher affinity for the kainate receptor compared to Fluoro-Willardiine . The unique feature of Fluoro-Willardiine is its selective activation of the AMPA receptor, which makes it a valuable tool for studying the function of these receptors in the brain .
Properties
IUPAC Name |
(2S)-2-amino-3-(5-fluoro-2,4-dioxopyrimidin-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWPFHJYSTVBCZ-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042609 | |
Record name | (S)-(-)-5-Fluorowillardine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140187-23-1 | |
Record name | (αS)-α-Amino-5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140187-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluorowillardiine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140187231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-(-)-5-Fluorowillardine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-5-Fluorowillardiine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Fluorowillardiine, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CTR2LWV5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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